molecular formula C13H19N3O2 B6759957 N-(3-ethyl-5-methyl-1,2-oxazol-4-yl)-1-azaspiro[3.3]heptane-1-carboxamide

N-(3-ethyl-5-methyl-1,2-oxazol-4-yl)-1-azaspiro[3.3]heptane-1-carboxamide

Cat. No.: B6759957
M. Wt: 249.31 g/mol
InChI Key: ONMDNUFBHPTMGB-UHFFFAOYSA-N
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Description

N-(3-ethyl-5-methyl-1,2-oxazol-4-yl)-1-azaspiro[3.3]heptane-1-carboxamide is a synthetic compound that belongs to the class of oxazole derivatives. Oxazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique spirocyclic structure, has garnered interest in various fields of scientific research due to its potential pharmacological properties.

Properties

IUPAC Name

N-(3-ethyl-5-methyl-1,2-oxazol-4-yl)-1-azaspiro[3.3]heptane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c1-3-10-11(9(2)18-15-10)14-12(17)16-8-7-13(16)5-4-6-13/h3-8H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONMDNUFBHPTMGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1NC(=O)N2CCC23CCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethyl-5-methyl-1,2-oxazol-4-yl)-1-azaspiro[3.3]heptane-1-carboxamide typically involves the following steps:

  • Formation of the Oxazole Ring: : The oxazole ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of an α-haloketone with a nitrile in the presence of a base, leading to the formation of the oxazole ring.

  • Spirocyclic Structure Formation: : The spirocyclic structure is introduced by reacting the oxazole derivative with a suitable spirocyclic amine. This step often requires careful control of reaction conditions to ensure the formation of the desired spirocyclic product.

  • Carboxamide Formation: : The final step involves the introduction of the carboxamide group. This can be achieved through the reaction of the spirocyclic oxazole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the oxazole ring, leading to the formation of oxazole N-oxides.

  • Reduction: : Reduction reactions can target the oxazole ring or the spirocyclic structure, potentially leading to the formation of reduced derivatives with different pharmacological properties.

  • Substitution: : The compound can participate in substitution reactions, where functional groups on the oxazole ring or the spirocyclic structure are replaced by other groups, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while reduction can produce reduced oxazole derivatives. Substitution reactions can lead to a wide range of functionalized derivatives with varying biological activities.

Scientific Research Applications

N-(3-ethyl-5-methyl-1,2-oxazol-4-yl)-1-azaspiro[3

  • Chemistry: : The compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

  • Biology: : It has been investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.

  • Medicine: : The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways involved in disease.

  • Industry: : It may find applications in the development of new materials with specific chemical properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-ethyl-5-methyl-1,2-oxazol-4-yl)-1-azaspiro[3.3]heptane-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in key biological pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites, potentially leading to inhibition or activation of these targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-ethyl-5-methyl-1,2-oxazol-4-yl)-1-azaspiro[3.3]heptane-1-carboxylate
  • N-(3-ethyl-5-methyl-1,2-oxazol-4-yl)-1-azaspiro[3.3]heptane-1-sulfonamide
  • N-(3-ethyl-5-methyl-1,2-oxazol-4-yl)-1-azaspiro[3.3]heptane-1-thioamide

Uniqueness

N-(3-ethyl-5-methyl-1,2-oxazol-4-yl)-1-azaspiro[3.3]heptane-1-carboxamide stands out due to its specific combination of the oxazole ring and spirocyclic structure. This unique arrangement provides distinct pharmacological properties, making it a valuable compound for further research and development.

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